Cas no 2060046-03-7 (2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride)
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- CID 125452608
- 3-Pyridinesulfonyl fluoride, 2-fluoro-6-(3-fluorophenyl)-
- 2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride
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- MDL: MFCD30499867
- Inchi: 1S/C11H6F3NO2S/c12-8-3-1-2-7(6-8)9-4-5-10(11(13)15-9)18(14,16)17/h1-6H
- InChI Key: NPMFLFHWHLZSNK-UHFFFAOYSA-N
- SMILES: C1(F)=NC(C2=CC=CC(F)=C2)=CC=C1S(F)(=O)=O
Experimental Properties
- Density: 1.460±0.06 g/cm3(Predicted)
- Boiling Point: 358.1±42.0 °C(Predicted)
- pka: -6.22±0.23(Predicted)
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338575-0.05g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95.0% | 0.05g |
$1080.0 | 2025-03-18 | |
| Enamine | EN300-338575-0.1g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95.0% | 0.1g |
$1131.0 | 2025-03-18 | |
| Enamine | EN300-338575-0.25g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95.0% | 0.25g |
$1183.0 | 2025-03-18 | |
| Enamine | EN300-338575-0.5g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95.0% | 0.5g |
$1234.0 | 2025-03-18 | |
| Enamine | EN300-338575-1.0g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95.0% | 1.0g |
$1286.0 | 2025-03-18 | |
| Enamine | EN300-338575-2.5g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95.0% | 2.5g |
$2520.0 | 2025-03-18 | |
| Enamine | EN300-338575-5.0g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95.0% | 5.0g |
$3728.0 | 2025-03-18 | |
| Enamine | EN300-338575-10.0g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95.0% | 10.0g |
$5528.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067511-1g |
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 95% | 1g |
¥6363.0 | 2023-03-11 | |
| Enamine | EN300-338575-1g |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
2060046-03-7 | 1g |
$1286.0 | 2023-09-03 |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride
Research Briefing on 2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride (CAS: 2060046-03-7)
The compound 2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride (CAS: 2060046-03-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This sulfonyl fluoride derivative serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of covalent inhibitors targeting serine hydrolases and other nucleophilic enzymes. Recent studies have highlighted its role as a warhead in activity-based protein profiling (ABPP) and covalent drug design, making it a valuable tool for chemical proteomics and target identification.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride as a selective covalent modifier of active-site serine residues in serine hydrolases. The compound exhibited high reactivity and selectivity, enabling the identification of novel enzyme targets in complex proteomes. The study employed mass spectrometry-based proteomics to validate the covalent binding mechanism, revealing that the sulfonyl fluoride group undergoes nucleophilic attack by the serine hydroxyl group, forming a stable sulfonate ester adduct. This finding underscores the compound's potential for developing targeted covalent inhibitors with improved pharmacokinetic properties.
Another notable application of 2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride was reported in a 2024 Nature Chemical Biology article, where it was used to develop a new class of covalent kinase inhibitors. The researchers leveraged the compound's electrophilic sulfonyl fluoride moiety to target non-catalytic cysteine residues in kinases, achieving high selectivity and potency. The study also highlighted the compound's favorable metabolic stability and low off-target reactivity, making it a promising candidate for further optimization in oncology drug development. Structural-activity relationship (SAR) studies revealed that the fluorophenyl and pyridine rings contribute to optimal binding interactions with the kinase ATP-binding pocket.
Recent advancements in synthetic chemistry have also focused on improving the scalability and purity of 2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride. A 2023 Organic Process Research & Development publication detailed a novel continuous-flow synthesis method that enhances yield (>85%) and reduces byproduct formation. This methodological innovation addresses previous challenges in large-scale production, facilitating broader adoption of the compound in industrial and academic research settings. The optimized synthesis route employs palladium-catalyzed cross-coupling reactions and selective fluorination steps, ensuring high regioselectivity and minimal impurity formation.
In conclusion, 2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride (CAS: 2060046-03-7) represents a cutting-edge tool in chemical biology and drug discovery, with demonstrated applications in covalent inhibitor design, target identification, and chemical proteomics. Its unique reactivity profile, combined with recent synthetic improvements, positions it as a valuable asset for researchers exploring novel therapeutic strategies. Future research directions may include expanding its applications to other enzyme families and further optimizing its physicochemical properties for in vivo studies.
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